Propyl 2,3-dihydroxypropanoate
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Overview
Description
Propyl 2,3-dihydroxypropanoate is an organic compound with the molecular formula C6H12O4. It is a colorless liquid with a fruity aroma and is commonly used in organic synthesis reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 2,3-dihydroxypropanoate can be synthesized through the esterification of 2,3-dihydroxypropanoic acid (glyceric acid) with propanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction can be represented as follows:
Glyceric Acid+PropanolH2SO4Propyl 2,3-dihydroxypropanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Propyl 2,3-dihydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of propyl 2,3-dioxopropanoate.
Reduction: Formation of propyl 2,3-dihydroxypropanol.
Substitution: Formation of propyl 2,3-dihalopropanoate or propyl 2,3-diaminopropanoate.
Scientific Research Applications
Propyl 2,3-dihydroxypropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential role in metabolic pathways and as a substrate for enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic effects and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of propyl 2,3-dihydroxypropanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release active compounds that exert biological effects .
Comparison with Similar Compounds
Propyl 2,3-dihydroxypropanoate can be compared with similar compounds such as:
2,3-dihydroxybutanedioate: A tartaric acid anion with similar hydroxyl groups but different structural properties.
3-carboxy-2,3-dihydroxypropanoate: A compound with an additional carboxyl group, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its combination of hydroxyl and ester groups makes it versatile for various chemical reactions and applications .
Properties
Molecular Formula |
C6H12O4 |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
propyl 2,3-dihydroxypropanoate |
InChI |
InChI=1S/C6H12O4/c1-2-3-10-6(9)5(8)4-7/h5,7-8H,2-4H2,1H3 |
InChI Key |
SFNVWNJSIUCHES-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(CO)O |
Origin of Product |
United States |
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